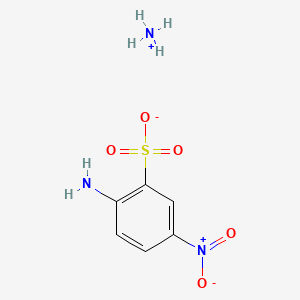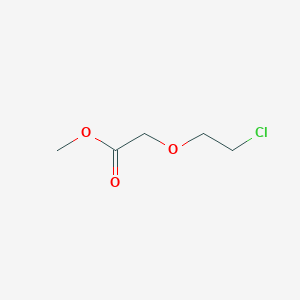
3-bromo-N-(4-fluorophenyl)propanamide
Vue d'ensemble
Description
3-bromo-N-(4-fluorophenyl)propanamide is a chemical compound with the molecular formula C9H9BrFNO. It has a molecular weight of 246.0762632 . This compound is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of 3-bromo-N-(4-fluorophenyl)propanamide can be analyzed using various techniques such as X-ray diffraction and Density Functional Theory (DFT). These techniques can provide detailed information about the molecule’s conformation and electrostatic potential .
Physical And Chemical Properties Analysis
3-bromo-N-(4-fluorophenyl)propanamide has a molecular weight of 246.08 . More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the available resources .
Applications De Recherche Scientifique
Synthesis and Molecular Structure
The compound 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, which shares a structural similarity with 3-bromo-N-(4-fluorophenyl)propanamide, was synthesized and its molecular structure analyzed through various spectroscopies and X-ray diffraction. This research demonstrates its potential as an efficient fluorescent atom transfer radical polymerization (ATRP) initiator in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).
Selective Deprotonation and Product Formation
A study explored the reactivity of 3-bromo-N-(p-bromophenyl)propanamide, highlighting two potential deprotonation sites leading to different products: β-lactam and acrylanilide. This research underlines the ability to selectively and efficiently synthesize both β-lactams and acrylanilides, compounds with significant biological activities, from the same molecule under different conditions (Pandolfi et al., 2019).
Crystal Structure Analysis
The crystal structure of a compound with a similar framework, (2E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, was analyzed. This study provided insights into the molecular interactions and structural arrangement of such compounds, which can be pivotal for understanding their reactivity and potential applications in various fields (Atioğlu et al., 2019).
Synthesis of Hybrid Molecules
Research into the synthesis of hybrid molecules, such as 2-(2-fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide, can provide valuable insights. These molecules have been fully analyzed and characterized, indicating the potential for developing novel compounds with unique properties and applications (Manolov, Ivanov & Bojilov, 2022).
Applications in Medicinal Chemistry
Although specific details on 3-bromo-N-(4-fluorophenyl)propanamide in medicinal chemistry are limited, research on structurally similar compounds provides insights into potential applications. For instance, studies on compounds like 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride indicate the potential for developing novel therapeutic agents (Harrison et al., 2001).
Propriétés
IUPAC Name |
3-bromo-N-(4-fluorophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c10-6-5-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRZLTPFIFOPFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567946 | |
| Record name | 3-Bromo-N-(4-fluorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(4-fluorophenyl)propanamide | |
CAS RN |
135154-75-5 | |
| Record name | 3-Bromo-N-(4-fluorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1283502.png)







![(R)-5-Allyl-2-oxabicyclo[3.3.0]oct-8-ene](/img/structure/B1283534.png)

![1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone](/img/structure/B1283548.png)


